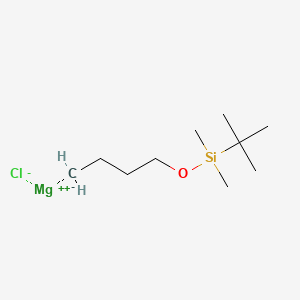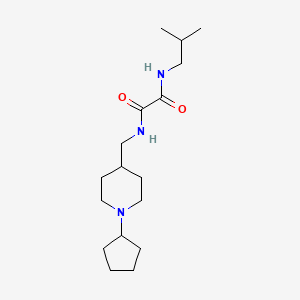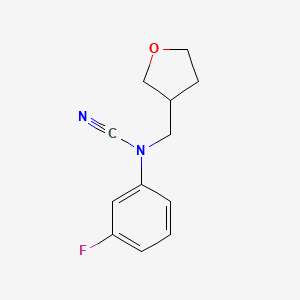
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound’s molecular formula is C10H23ClMgOSi, and it has a molecular weight of 247.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride typically involves the reaction of 4-(tert-Butyldimethylsiloxy)butyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride follows similar principles but is optimized for larger quantities. The process involves:
Continuous flow reactors: To ensure consistent quality and yield
Automated systems: For precise control of reaction parameters
Purification steps: To remove impurities and ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Bromides, iodides
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: THF, diethyl ether
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Complex organic molecules: From coupling reactions
Scientific Research Applications
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride is used in various scientific research applications, including:
Organic synthesis: For forming carbon-carbon bonds in complex organic molecules
Pharmaceutical research: In the synthesis of drug intermediates and active pharmaceutical ingredients
Material science: For the preparation of organosilicon compounds used in advanced materials
Biological studies: As a reagent in the modification of biomolecules
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The molecular targets include:
Carbonyl compounds: Leading to the formation of alcohols
Alkyl halides: Resulting in the formation of new carbon-carbon bonds
The pathways involved include:
Nucleophilic addition: To carbonyl compounds
Nucleophilic substitution: With alkyl halides
Comparison with Similar Compounds
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride can be compared with other Grignard reagents, such as:
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
- Silicon-containing group : The presence of the tert-butyldimethylsiloxy group imparts unique reactivity and stability compared to other Grignard reagents.
- Versatility : It can participate in a wide range of reactions, making it a valuable tool in organic synthesis.
Similar Compounds
- Methylmagnesium chloride : Used for forming carbon-carbon bonds with simpler structures
- Phenylmagnesium bromide : Used for introducing phenyl groups into organic molecules
- Ethylmagnesium bromide : Used for forming carbon-carbon bonds with ethyl groups
Properties
IUPAC Name |
magnesium;butoxy-tert-butyl-dimethylsilane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFTPGKZHOMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClMgOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2546239.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2546244.png)
![5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2546245.png)
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/new.no-structure.jpg)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)



